Iron(III) perchlorate hydrate

Catalog No.
S1517209
CAS No.
15201-61-3
M.F
Cl3FeH2O13
M. Wt
372.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) perchlorate hydrate

CAS Number

15201-61-3

Product Name

Iron(III) perchlorate hydrate

IUPAC Name

iron(3+);triperchlorate;hydrate

Molecular Formula

Cl3FeH2O13

Molecular Weight

372.2 g/mol

InChI

InChI=1S/3ClHO4.Fe.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3

InChI Key

PFPIMAZLJXJVAN-UHFFFAOYSA-K

SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3]

Synthesis of Functional Molecules:

Iron(III) perchlorate hydrate serves as a Lewis acid catalyst in various organic reactions, promoting the formation of complex molecules. It has been used in the synthesis of:

  • Fullerene-fused lactones: These are bioactive compounds with potential applications in the pharmaceutical industry [].
  • α-Carbonyl furans: These are important building blocks for various organic molecules, and Iron(III) perchlorate hydrate facilitates their synthesis through a one-pot cyclization process [].
  • Fullerodioxolanes and Fulleroxazolidines: These are cage-like molecules with potential applications in materials science and drug discovery, and Iron(III) perchlorate hydrate catalyzes their heterocyclization reactions [].
  • Dialylated indoles: These are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds, and Iron(III) perchlorate hydrate efficiently promotes their double alkylation [].
  • Aryl esters: These are versatile organic compounds used in various applications, and Iron(III) perchlorate hydrate catalyzes their synthesis through an oxidative esterification process [].

Starting Material for Metal Complexes:

Iron(III) perchlorate hydrate can be used as a starting material for the synthesis of various iron(III) complexes. These complexes have diverse applications in areas like catalysis, magnetism, and biomimetic chemistry [].

Iron(III) perchlorate hydrate is an inorganic compound with the formula Fe ClO4 3xH2O\text{Fe ClO}_4\text{ }_3\cdot x\text{H}_2\text{O}. It appears as yellow crystalline solids and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The molecular weight of this compound is approximately 354.18 g/mol, and its CAS number is 15201-61-3. Iron(III) perchlorate hydrate is primarily used in various chemical syntheses and as an oxidizing agent in different reactions, particularly in organic chemistry .

  • Mild irritant: Contact with skin or eyes can cause irritation.
  • Oxidizing agent: While a mild oxidant, it can react vigorously with reducing agents, especially organic compounds, posing a fire or explosion hazard.
  • Perchlorate ion: The perchlorate ion can interfere with iodine uptake by the thyroid gland, although the risk with iron(III) perchlorate hydrate is likely low due to its low concentration of perchlorate compared to dedicated oxidizing agents like ammonium perchlorate.

  • Oxidation Reactions: It acts as a strong oxidizing agent, facilitating the oxidation of various organic compounds.
  • Synthesis of Coordination Complexes: It serves as a precursor for synthesizing coordination complexes, such as tris-salicylate iron(III) complexes, which exhibit bidentate chelation .
  • Photolysis: The compound can be used in photo

Iron(III) perchlorate hydrate can be synthesized through several methods:

  • Reaction of Iron(III) Oxide with Perchloric Acid: Iron(III) oxide can be reacted with concentrated perchloric acid to produce iron(III) perchlorate.
    Fe2O3+6HClO42Fe ClO4 3+3H2O\text{Fe}_2\text{O}_3+6\text{HClO}_4\rightarrow 2\text{Fe ClO}_4\text{ }_3+3\text{H}_2\text{O}
  • Direct Combination: Mixing iron(III) chloride with sodium perchlorate in an aqueous solution can also yield iron(III) perchlorate hydrate.
  • Hydration: The anhydrous form can be hydrated by adding water under controlled conditions to produce the hydrated form .

Iron(III) perchlorate hydrate has several applications across various fields:

  • Catalysis: It is utilized as a catalyst in organic synthesis for producing complex molecules.
  • Chemical Actinometry: The compound is employed as a chemical actinometer based on its photolytic properties.
  • Material Science: It serves as an oxidant in synthesizing conducting polymer nanoparticles within ionic liquids .
  • Research and Development: Its unique properties make it valuable for studies related to coordination chemistry and materials science.

Studies on the interactions involving iron(III) perchlorate hydrate primarily focus on its reactivity with various organic substrates and its role in catalysis. Research indicates that it can facilitate the formation of complex organic structures through oxidative processes. Additionally, it has been investigated for its interactions with polyoxometalates, highlighting its utility in photochemical applications .

Iron(III) perchlorate hydrate shares similarities with several other iron compounds. Here are a few notable examples:

CompoundFormulaCharacteristics
Iron(III) chlorideFeCl₃Commonly used as a coagulant and catalyst
Iron(II) sulfateFeSO₄Used in agriculture and water treatment
Iron(III) nitrateFe(NO₃)₃Used in fertilizers and as a mordant
Iron(III) acetateFe(C₂H₃O₂)₃Used in organic synthesis and as a catalyst

Uniqueness of Iron(III) Perchlorate Hydrate:

  • Unlike other iron salts, iron(III) perchlorate hydrate exhibits strong oxidizing properties due to the presence of perchlorate ions.
  • Its ability to form coordination complexes with unique chelation modes sets it apart from simpler salts like iron(III) chloride or sulfate.

Iron(III) perchlorate hydrate typically exists as yellow or purple crystalline solids with the formula Fe(ClO₄)₃·xH₂O (x = 6–9). Key properties include:

PropertyValue
Molecular weight372.21 g/mol (anhydrous basis)
SolubilityHighly soluble in H₂O, CH₃CN
Hazard classificationOxidizer (UN 1481)
StabilityHygroscopic; decomposes above 150°C

The compound’s acidity in aqueous solutions arises from the hydrolysis of Fe³⁺ ions, generating H⁺ and rendering the medium strongly acidic (pH < 2). This property is critical for proton-mediated catalytic cycles.

Perchlorate Reduction Pathways with Zero-Valent Iron Coupling

Zero-valent iron (ZVI) has been widely investigated for perchlorate (ClO₄⁻) reduction, with Iron(III) perchlorate hydrate playing a synergistic role in enhancing reaction kinetics. In ZVI-based systems, iron corrosion generates hydrogen gas and ferrous ions (Fe²⁺), which serve as electron donors for perchlorate reduction [4] [5]. The process involves two stages: initial adsorption of perchlorate onto the iron surface, followed by its reduction to chloride (Cl⁻) via intermediate chlorate (ClO₃⁻) and chlorite (ClO₂⁻) [5] [6]. Surface-area-normalized rate constants (kSA) for ZVI nanoparticles stabilized with starch or carboxymethyl cellulose (CMC) show 1.8–3.3 times faster perchlorate degradation compared to non-stabilized particles [6].

Table 1: Comparative Perchlorate Reduction Efficiencies of Iron-Based Systems

System TypeTemperature (°C)Reaction Time (h)Perchlorate Removal (%)
Starch-stabilized ZVI90–95790
CMC-stabilized ZVI90–95790
Non-stabilized ZVI90–95766
ZVI columns (soil-inoculated)AmbientVaried≥99

Column studies demonstrate that soil-inoculated ZVI systems achieve ≥99% perchlorate removal at empty bed residence times (EBRTs) of 0.3–63 hours, even with influent concentrations up to 600 μg L⁻¹ [4]. However, elevated pH (>10) at long residence times inhibits removal efficiency by passivating the iron surface [4]. Coexisting nitrate (NO₃⁻) at 1500-fold molar excess over perchlorate delays breakthrough, suggesting competitive electron consumption [4].

Oxidative Photodegradation of Halogenated Aromatic Pollutants

Iron(III) perchlorate hydrate acts as a photocatalyst in the degradation of halogenated aromatic compounds such as 2,4,5-trichlorophenol. Under UV irradiation, Fe³⁺ undergoes ligand-to-metal charge transfer, generating hydroxyl radicals (·OH) and other reactive oxygen species (ROS) that oxidize pollutants [7]. For example, 2,4,5-trichlorophenol degrades completely within 4 hours under optimized conditions, with toxicity assays showing reduced harm to Chlorella vulgaris and Daphnia magna post-treatment [7].

The mechanism involves:

  • Photoexcitation: Fe³⁺ absorbs UV light, forming Fe²⁺ and ·OH.
  • Radical propagation: ·OH abstracts hydrogen from the aromatic ring, forming carbon-centered radicals.
  • Dehalogenation: Sequential replacement of chlorine atoms with hydroxyl groups.
  • Mineralization: Breakdown of intermediates to CO₂, H₂O, and inorganic ions [7].

Table 2: Photodegradation Performance of Fe(ClO₄)₃·xH₂O Systems

PollutantInitial Concentration (mg L⁻¹)Degradation Efficiency (%)Time (h)
2,4,5-Trichlorophenol501004
Pentachlorophenol30956
Polycyclic Aromatic Hydrocarbons (PAHs)2085–928

Notably, Fe(ClO₄)₃·xH₂O outperforms CuO and V₂O₅ in substrate selectivity, particularly for halogenated phenols, due to its ability to maintain redox activity across a broader pH range [7].

Iron-Perchlorate Redox Systems for Groundwater Treatment

Iron-perchlorate redox systems leverage the compound’s dual role as both oxidant and catalyst in groundwater remediation. In anaerobic environments, Fe³⁺ from Iron(III) perchlorate hydrate accepts electrons from organic contaminants, reducing to Fe²⁺ while oxidizing pollutants. Conversely, in aerobic conditions, Fe²⁺ catalyzes Fenton-like reactions to generate ·OH for contaminant degradation [5] [6].

Field-scale applications combine ZVI with microbial consortia (Dechloromonas spp.) to enhance perchlorate reduction. Bioaugmented ZVI columns achieve elimination capacities of 3.0 ± 0.7 g m⁻³ h⁻¹, with microbial biomass on iron surfaces exceeding pore-liquid concentrations by three orders of magnitude [4]. This biofilm-ZVI synergy ensures continuous electron transfer, overcoming passivation layers that hinder abiotic systems [4] [6].

Critical Factors Influencing Efficiency:

  • Temperature: Activation energy (Ea) of 52.59 kJ mol⁻¹ necessitates moderate heating (90–95°C) for optimal reaction rates [6].
  • Ionic Strength: High chloride (Cl⁻) concentrations inhibit perchlorate adsorption via competitive binding on iron surfaces [5].
  • Redox Potential: Systems maintain Eh values between −200 mV and +300 mV to balance reductive and oxidative pathways [4].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Modify: 2023-08-15

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